N-(4-bromo-3-methylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and is known to exhibit significant pharmacological activity.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide acts as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission. By blocking the activity of the D3 receptor, this compound can modulate dopamine release and uptake, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, it has been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the GABA receptor. These effects contribute to its potential therapeutic applications in various fields of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the dopamine D3 receptor. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
Several future directions for the research on N-(4-bromo-3-methylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide include further investigation of its potential therapeutic applications in various fields of medicine, including neurodegenerative disorders, pain management, and psychiatric disorders. Additionally, further research is needed to elucidate its mechanism of action and to develop more potent and selective analogs of this compound.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with propanoic acid anhydride to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant activity as an anti-inflammatory, analgesic, and antipsychotic agent. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.
Eigenschaften
Molekularformel |
C16H24BrN3O |
---|---|
Molekulargewicht |
354.28 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C16H24BrN3O/c1-3-19-8-10-20(11-9-19)7-6-16(21)18-14-4-5-15(17)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
MKUPOFKMLPHPFJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
Kanonische SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.